1-Azaspiro[4.5]decane-2,8-dione oxalate
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Overview
Description
1-Azaspiro[45]decane-2,8-dione oxalate is a spiro compound characterized by a unique bicyclic structure where two rings are connected by a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Azaspiro[4.5]decane-2,8-dione oxalate typically involves the reaction of 1,1-pentamethylene oxalic acid with urea. The reaction is carried out at temperatures ranging from 150°C to 200°C for 0.5 to 2 hours. The crude product is then recrystallized using ethanol to obtain the final compound .
Industrial Production Methods: For industrial-scale production, the same synthetic route can be employed with optimizations to improve yield and reduce costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Azaspiro[4.5]decane-2,8-dione oxalate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using halogenated compounds under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spiro compounds.
Scientific Research Applications
1-Azaspiro[4.5]decane-2,8-dione oxalate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of biologically active compounds
Mechanism of Action
The mechanism of action of 1-Azaspiro[4.5]decane-2,8-dione oxalate involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, thereby modulating metabolic processes. The compound’s unique structure allows it to bind effectively to its targets, leading to the desired biological effects .
Comparison with Similar Compounds
- 8-Azaspiro[4.5]decane-7,9-dione
- 1,3,8-Triazaspiro[4.5]decane-2,4-dione
- 8-Oxa-2-azaspiro[4.5]decane
Comparison: 1-Azaspiro[4Compared to similar compounds, it offers distinct advantages in terms of stability and ease of synthesis .
Properties
Molecular Formula |
C11H15NO6 |
---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
1-azaspiro[4.5]decane-2,8-dione;oxalic acid |
InChI |
InChI=1S/C9H13NO2.C2H2O4/c11-7-1-4-9(5-2-7)6-3-8(12)10-9;3-1(4)2(5)6/h1-6H2,(H,10,12);(H,3,4)(H,5,6) |
InChI Key |
YHCBWNXZNCCVRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1=O)CCC(=O)N2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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